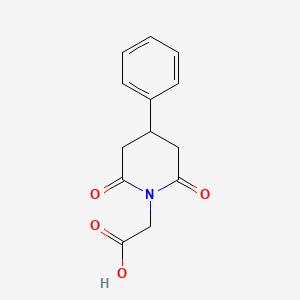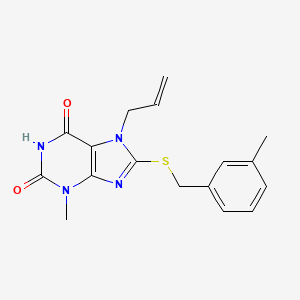
1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is a chemical compound that features a hydrazinecarbonyl group attached to a pyridin-2-yl formamide
Méthodes De Préparation
The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide typically involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of hydrazones or other condensation products.
Applications De Recherche Scientifique
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-2-yl formamide moiety can enhance the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can be compared with other similar compounds, such as:
1-(Hydrazinecarbonyl)-N-(pyridin-3-yl)formamide: This compound has the hydrazinecarbonyl group attached to the 3-position of the pyridine ring, which may result in different reactivity and binding properties.
1-(Hydrazinecarbonyl)-N-(pyridin-4-yl)formamide: The attachment at the 4-position of the pyridine ring can also influence the compound’s chemical behavior and biological activity.
Hydrazinecarboxamides: These compounds have similar hydrazinecarbonyl groups but differ in the attached aromatic or aliphatic groups, leading to variations in their properties and applications.
Propriétés
IUPAC Name |
2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-11-7(13)6(12)10-5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVJNPXUVYEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)
![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)
![1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)
![4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B3017924.png)

![2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3017927.png)


![2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)
![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)
![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)

